2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Overview
Description
The compound 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a complex chemical entity known for its intricate structure and potentially wide array of applications. This article delves into its synthetic pathways, chemical properties, reactions, applications, and its unique aspects compared to similar compounds.
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Benzimidazole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group might influence the compound’s pharmacokinetic properties, as this group is known to increase the metabolic stability of compounds .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Benzimidazole derivatives have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, the trifluoromethyl group might increase the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate, a multi-step synthetic route is typically followed:
Formation of the Benzo[d]imidazole Intermediate: : This step involves the reaction of 2-(trifluoromethyl)benzene with reagents such as ammonium acetate and formic acid to form the 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Piperidine Derivatization: : The 2-(trifluoromethyl)-1H-benzo[d]imidazole is then reacted with piperidine and formaldehyde to introduce the piperidin-1-ylmethyl group.
Acetamide Formation: : The resultant intermediate is acylated with chloroacetyl chloride under basic conditions to form 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide.
Salt Formation: : The final compound is converted to its oxalate salt by reaction with oxalic acid.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial. Continuous flow synthesis may be employed to enhance yield and efficiency, utilizing fixed-bed reactors and precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Under oxidative conditions, the piperidine ring can be susceptible to oxidation, forming N-oxide derivatives.
Reduction: : The nitro group on the benzo[d]imidazole ring can be reduced to form corresponding amines using agents like hydrogen and palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Palladium on carbon (Pd/C) with hydrogen.
Substitution: : Halogenating agents (e.g., bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: : N-oxides.
Reduction Products: : Amino derivatives.
Substitution Products: : Halogenated and other functionalized benzo[d]imidazole derivatives.
Scientific Research Applications
2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate has diverse applications in scientific research:
Chemistry: : As a precursor in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : In the study of enzyme inhibition and interaction with biological macromolecules.
Medicine: : Potential as a pharmaceutical intermediate and for the development of new therapeutic agents targeting specific biological pathways.
Industry: : Used in the manufacture of specialty chemicals and as a research tool in materials science.
Comparison with Similar Compounds
When compared with other similar compounds, 2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate stands out due to its unique trifluoromethyl group, which imparts distinct physicochemical properties.
Similar Compounds
2-(trifluoromethyl)-1H-benzo[d]imidazole: : A simpler analog lacking the piperidin-1-ylacetamide moiety.
4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine: : Similar structure but lacking the acetamide group.
N-(trifluoromethyl)benzoimidazole derivatives: : Various derivatives with different functional groups.
This compound’s distinctive structural features, such as the trifluoromethyl and piperidin-1-ylacetamide moieties, enable unique interactions and applications in various fields, highlighting its versatility and potential for innovation.
Properties
IUPAC Name |
oxalic acid;2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O.C2H2O4/c17-16(18,19)15-21-12-3-1-2-4-13(12)23(15)9-11-5-7-22(8-6-11)10-14(20)24;3-1(4)2(5)6/h1-4,11H,5-10H2,(H2,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPVNOZBTHCACA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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